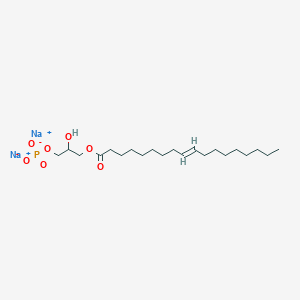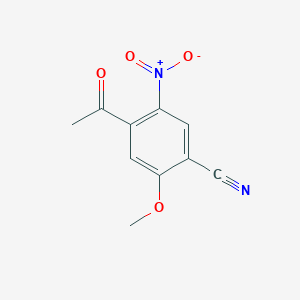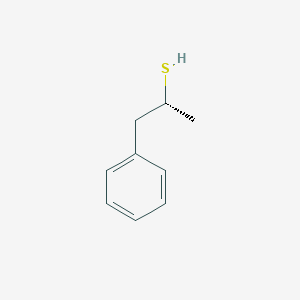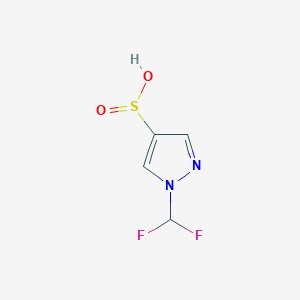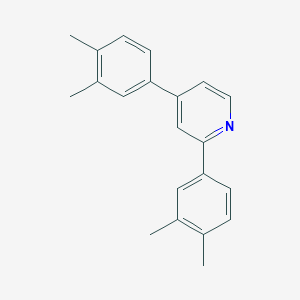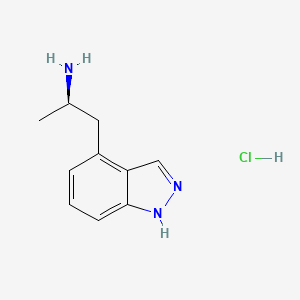
(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazoles are nitrogen-containing heterocyclic compounds that are widely present in bioactive natural products and drug molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-substituted anilines with nitroso compounds.
Introduction of the Propan-2-amine Group: The propan-2-amine group can be introduced through reductive amination of the corresponding ketone or aldehyde with an amine.
Resolution of Enantiomers: The ®-enantiomer can be obtained through chiral resolution techniques or asymmetric synthesis.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Addition: Addition reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Addition: Addition reactions may involve reagents like Grignard reagents, organolithium compounds, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of ®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(1H-indazol-4-yl)ethan-1-amine hydrochloride: A similar compound with a different alkyl chain length.
1-(1H-indazol-4-yl)butan-2-amine hydrochloride: A similar compound with a different alkyl chain length.
Uniqueness
®-1-(1H-indazol-4-yl)propan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the indazole ring, which imparts distinctive chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H14ClN3 |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
(2R)-1-(1H-indazol-4-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10;/h2-4,6-7H,5,11H2,1H3,(H,12,13);1H/t7-;/m1./s1 |
InChI-Schlüssel |
QFGISZIPGCCTQK-OGFXRTJISA-N |
Isomerische SMILES |
C[C@H](CC1=C2C=NNC2=CC=C1)N.Cl |
Kanonische SMILES |
CC(CC1=C2C=NNC2=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
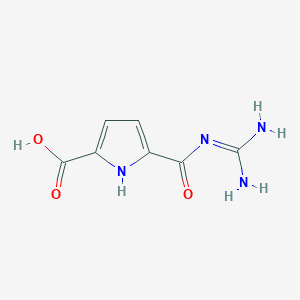
![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
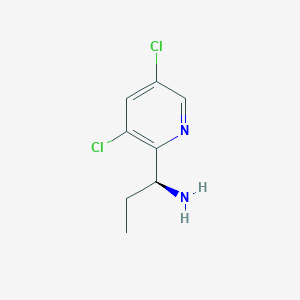
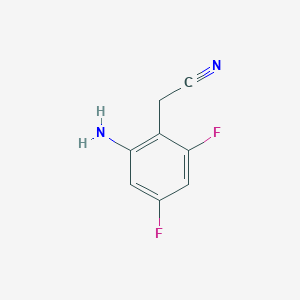
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)

